molecular formula C22H33NO4S B2623835 (2-Adamantanylethyl)[(2,5-diethoxyphenyl)sulfonyl]amine CAS No. 1206113-67-8

(2-Adamantanylethyl)[(2,5-diethoxyphenyl)sulfonyl]amine

Cat. No. B2623835
CAS RN: 1206113-67-8
M. Wt: 407.57
InChI Key: BQVJNBQACRFAEJ-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor which occurs naturally in petroleum and is considered the simplest diamondoid .


Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

Amines contain a nitrogen atom with a lone pair of electrons. They are basically the derivatives of ammonia . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .


Chemical Reactions Analysis

Amines can react with sulfonyl groups to form sulfonamides . Amines also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH 4+) ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. Lower aliphatic amines are gaseous in nature with a fishy smell. Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific physical and chemical properties. In general, amines can be corrosive and cause burns and eye damage. They can also be harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4S/c1-3-26-19-5-6-20(27-4-2)21(12-19)28(24,25)23-8-7-22-13-16-9-17(14-22)11-18(10-16)15-22/h5-6,12,16-18,23H,3-4,7-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJNBQACRFAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Adamantanylethyl)[(2,5-diethoxyphenyl)sulfonyl]amine

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